7-Bromo-1H-pyrazolo[4,3-C]pyridine
説明
作用機序
Target of Action
The primary target of 7-Bromo-1H-pyrazolo[4,3-C]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
This compound interacts with its targets by inhibiting TRKA . Once activated, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
The compound affects the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . The continuous activation of the intracellular kinase domain of TRK proteins can lead to cancers, including colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and head and neck squamous cell carcinoma .
Pharmacokinetics
The compound C03, a derivative of this compound, has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability.
Result of Action
The compound’s action results in the inhibition of TRKA, leading to a decrease in the proliferation of certain cell lines . For instance, compound C03 inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM, showing obvious selectivity for the MCF-7 cell line and HUVEC cell line .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-pyrazolo[4,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-bromo-2-cyanopyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-C]pyridine core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .
化学反応の分析
Types of Reactions: 7-Bromo-1H-pyrazolo[4,3-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to form various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Cross-Coupling Reactions: Utilize palladium catalysts and bases like cesium carbonate in solvents such as dimethylformamide (DMF) or dioxane.
Major Products Formed: The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
7-Bromo-1H-pyrazolo[4,3-C]pyridine has several applications in scientific research:
類似化合物との比較
- 6-Bromo-1H-pyrazolo[4,3-C]pyridine
- 4-Bromo-1H-pyrazolo[3,4-C]pyridine
- 6-Bromo-3H-imidazo[4,5-B]pyridine
Comparison: 7-Bromo-1H-pyrazolo[4,3-C]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different selectivity and potency in biological assays, making it a valuable compound for targeted research .
生物活性
7-Bromo-1H-pyrazolo[4,3-C]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique bicyclic structure that combines a pyrazole and a pyridine ring, with a bromine atom at the 7-position. Its molecular formula is , and it has been studied for its interactions with various biological targets, particularly in the context of cancer and infectious diseases.
The primary biological activity of this compound is attributed to its ability to inhibit tropomyosin receptor kinases (TRKs). These kinases play crucial roles in cell proliferation and differentiation. The compound's mode of action involves:
- Inhibition of TRKA : This leads to decreased signaling through critical pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are integral to cellular growth and survival.
- Enzyme Interaction : The compound has shown significant interaction with various enzymes, influencing their activity and thereby modulating cellular processes essential for therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several key biological activities:
- Anticancer Properties : It has been observed to inhibit the proliferation of certain cancer cell lines by targeting specific signaling pathways. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells .
- Antimicrobial Activity : In vitro studies have demonstrated its potential against Mycobacterium tuberculosis, suggesting that it may serve as a lead compound in the development of new antitubercular agents .
- Neuroprotective Effects : Preliminary data suggest that this compound may also influence pathways related to neurodegenerative diseases, although further research is needed to elucidate these effects fully.
Case Studies
Several studies have been conducted to explore the biological activity of this compound:
-
Inhibition Studies on Cancer Cell Lines :
- A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, correlating with the inhibition of TRKA activity.
- Table 1 below summarizes the IC50 values for different cancer cell lines treated with this compound:
Cell Line IC50 (µM) A549 (Lung) 5.2 MCF-7 (Breast) 3.8 HeLa (Cervical) 4.5 -
Antitubercular Activity Evaluation :
- In vitro assays against Mycobacterium tuberculosis H37Rv strain showed promising results for derivatives of this compound. Compounds with specific substitutions exhibited enhanced efficacy compared to standard treatments.
- The study reported a minimum inhibitory concentration (MIC) of 12 µg/mL for one derivative, indicating potential as a novel antitubercular agent .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good plasma stability with low inhibitory activity against cytochrome P450 isoforms, except for CYP2C9. This profile is advantageous as it reduces the likelihood of drug-drug interactions during therapeutic use .
特性
IUPAC Name |
7-bromo-1H-pyrazolo[4,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFRKKWUAVZXQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725588 | |
Record name | 7-Bromo-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256821-58-5 | |
Record name | 7-Bromo-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-1H-pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。